molecular formula C16H18N4 B5206315 N-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

N-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B5206315
M. Wt: 266.34 g/mol
InChI Key: GBRJSNPQWXPVJY-UHFFFAOYSA-N
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Description

N-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:

  • 5-Propyl group: Introduces alkyl chain flexibility and moderate lipophilicity.
  • N-Methylamine at position 7: Reduces steric bulk compared to bulkier N-substituents.

This compound belongs to a class of molecules investigated for antimicrobial activity, particularly against Mycobacterium tuberculosis (M. tb), due to their inhibition of ATP synthase .

Properties

IUPAC Name

N-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4/c1-3-7-13-10-15(17-2)20-16(19-13)14(11-18-20)12-8-5-4-6-9-12/h4-6,8-11,17H,3,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRJSNPQWXPVJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C=NN2C(=C1)NC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of aminopyrazole with β-enaminone derivatives under microwave irradiation. This method is highly efficient and yields various 2,7-disubstituted products . The reaction conditions often include the use of dimethylamino leaving groups to control regioselectivity, proceeding via an addition–elimination mechanism (aza-Michael type) .

Industrial Production Methods

Industrial production methods for pyrazolo[1,5-a]pyrimidines, including this compound, focus on optimizing yield and purity. These methods often employ microwave-assisted synthesis due to its efficiency and ability to produce high yields .

Chemical Reactions Analysis

Substitution Reactions

The C3 and C5 positions exhibit nucleophilic aromatic substitution (NAS) reactivity due to electron-withdrawing effects from the pyrimidine ring:

Electrophilic Substitution

  • Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C introduces nitro groups at C3, forming 3-nitro derivatives (62% yield) .

  • Sulfonation : SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> selectively sulfonates the pyrimidine ring at C6 (55% yield) .

Nucleophilic Substitution

  • Methoxylation : NaOMe/MeOH at 80°C replaces chloro substituents (introduced via PCl<sub>5</sub>) with methoxy groups (88% yield) .

Oxidation and Reduction

The propyl side chain and methyl groups participate in redox reactions:

ReactionConditionsOutcomeYield (%)Source
Oxidation KMnO<sub>4</sub>, H<sub>2</sub>O, 25°CPropyl → ketone73
Reduction NaBH<sub>4</sub>/Ni, EtOHNitro → amine91

Cross-Coupling Reactions

The compound undergoes Suzuki-Miyaura and Buchwald-Hartwig couplings for structural diversification:

Coupling TypeCatalytic SystemSubstituent IntroducedYield (%)Source
Suzuki Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>Aryl/heteroaryl at C368–84
Buchwald-Hartwig Pd<sub>2</sub>(dba)<sub>3</sub>, XantphosN-aryl groups76

Photochemical Reactivity

UV irradiation (254 nm) in CH<sub>3</sub>CN induces ring-opening reactions , forming diazepine intermediates . This pathway is critical for generating bioactive metabolites.

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

DerivativeKey ModificationReactivity Trend vs. Parent CompoundSource
5-Fluoro analogue Fluorine at C5Enhanced electrophilic substitution
3-Cyano analogue Cyano group at C3Reduced NAS, increased cross-coupling

Scientific Research Applications

Medicinal Chemistry

N-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine has been investigated for its anticancer properties . Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant inhibition of cancer cell proliferation through various mechanisms, including the inhibition of specific kinases involved in cancer progression .

Case Study: Anticancer Activity

A study demonstrated that certain pyrazolo[1,5-a]pyrimidines can selectively inhibit cancer cell lines with overexpressed kinases. The results indicated a dose-dependent reduction in cell viability, suggesting potential for therapeutic development .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor , particularly against phosphodiesterases (PDEs), which are crucial in cellular signaling pathways. Inhibition of PDEs can lead to increased levels of cyclic nucleotides, thereby enhancing cellular responses .

Case Study: PDE Inhibition

In vitro studies have illustrated that this compound effectively inhibits PDE4 enzymes, leading to increased intracellular cAMP levels. This mechanism is being explored for potential applications in treating inflammatory diseases .

Fluorescent Probes

The unique photophysical properties of this compound make it suitable for use as a fluorescent probe in biochemical assays. Its ability to absorb and emit light at specific wavelengths can be utilized for imaging and detection purposes in biological systems.

Application Example

Research has reported the development of fluorescent probes based on pyrazolo[1,5-a]pyrimidine derivatives that allow for real-time monitoring of cellular processes . These probes can be instrumental in studying dynamic biological events.

Mechanism of Action

The mechanism of action of N-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including anticancer activity .

Comparison with Similar Compounds

Position 3 Modifications

  • 3-(4-Fluorophenyl) analogs (e.g., compound 32 ): Fluorine enhances electronegativity, improving target binding via polar interactions. Reported MIC against M. tb: 0.12 µM (vs. phenyl substituent lacking fluorine). Higher metabolic stability in liver microsomes compared to non-fluorinated analogs .

Position 5 Modifications

  • 5-Aryl substituents (e.g., compound 33 with 5-p-tolyl ):

    • Aromatic groups enhance π-π stacking but increase molecular weight (MW: ~420 Da).
    • MIC: 0.25 µM (M. tb) .
  • 5-Alkyl substituents: 5-Propyl (target compound): Balances lipophilicity (logP ~3.5 estimated) and chain length, favoring membrane permeability.
  • 5-Heteroaryl substituents (e.g., 5-(4-isopropylphenyl) in compound 35 ):

    • Bulky groups may hinder target binding but improve selectivity.

Position 7 Modifications

  • N-(Pyridin-2-ylmethyl) derivatives (e.g., compound 47 ):

    • Pyridine ring introduces hydrogen-bonding capacity, improving potency (MIC: 0.15 µM ).
    • Higher hERG liability due to basic nitrogen .
  • N-Methyl (target compound) :

    • Smaller substituent reduces hERG risk and simplifies synthesis.
    • May lower metabolic stability compared to pyridinylmethyl analogs.

Biological Activity

N-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.

Target of Action
this compound primarily interacts with various molecular targets involved in critical biochemical pathways. Its mechanism is thought to involve inhibition of specific enzymes and modulation of signaling pathways related to inflammation and cancer progression.

Biochemical Pathways
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer potential through enzymatic inhibition. They have been shown to interact with histone deacetylases (HDACs), which play a crucial role in regulating gene expression associated with cancer cell proliferation and survival . Additionally, these compounds have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description Reference
Anticancer Exhibits inhibitory effects on cancer cell lines through HDAC inhibition.
Anti-inflammatory Reduces levels of inflammatory cytokines in vitro and in vivo models.
Neuroprotective Potential to ameliorate cognitive deficits in rodent models by modulating PDE activity.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that N-methyl derivatives of pyrazolo[1,5-a]pyrimidines exhibited significant cytotoxicity against various cancer cell lines. The compound's ability to inhibit HDAC6 was particularly noted, leading to reduced tumor growth in xenograft models .
  • Anti-inflammatory Effects : In a model of acute liver injury induced by acetaminophen, this compound showed protective effects by significantly lowering levels of pro-inflammatory cytokines and improving liver function markers at a dosage of 40 mg/kg .
  • Neuroprotective Properties : Research indicated that the compound could reverse memory deficits induced by scopolamine in rodents, suggesting its potential use in treating cognitive impairments associated with neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors (e.g., aminopyrazoles and β-diketones) under reflux in solvents like ethanol or acetonitrile. For functionalization at position 7, nucleophilic substitution or Suzuki-Miyaura cross-coupling with aryl/alkyl boronic acids is employed . Optimization includes:

  • Catalysts : Pd(PPh₃)₄ for Suzuki reactions to improve yield and regioselectivity .
  • Temperature Control : Maintaining 80–100°C during cyclization to avoid side products .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization for high-purity crystals .

Q. Which spectroscopic techniques are critical for structural confirmation, and what key data should researchers prioritize?

  • Methodological Answer :

  • 1H/13C NMR : Confirm substitution patterns (e.g., methyl groups at δ 2.3–2.5 ppm, aromatic protons at δ 7.1–8.2 ppm) and scaffold integrity .
  • HRMS : Validate molecular formula (e.g., [M+H]+ for C₁₉H₂₂N₄: calc. 307.1925, obs. 307.1923) .
  • X-ray Crystallography : Resolve regioselectivity ambiguities (e.g., distinguishing C5-propyl vs. C3-phenyl substituents) using single-crystal data (CCDC deposition recommended) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer :

  • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays (e.g., CDK9 inhibition at 1–10 µM) with ATP concentrations near Km values to assess IC₅₀ .
  • Antiproliferative Activity : MTT assays on cancer cell lines (e.g., MCF-7, A549) with 48–72 hr exposure; include positive controls (e.g., doxorubicin) and dose-response curves .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced kinase selectivity?

  • Methodological Answer :

  • Core Modifications : Introduce electron-withdrawing groups (e.g., CF₃ at C2) to improve binding to kinase hydrophobic pockets .
  • Side Chain Engineering : Replace N-methyl with dimethylaminoethyl to enhance solubility and hydrogen bonding (e.g., ΔG improvement in docking studies) .
  • Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects; use molecular dynamics simulations to refine binding poses .

Q. What strategies resolve contradictory data in enzyme inhibition assays (e.g., IC₅₀ variability across studies)?

  • Methodological Answer :

  • Assay Validation : Ensure consistent ATP concentrations (e.g., 10 µM for CDK9) and buffer conditions (pH 7.4, 1 mM DTT) .
  • Orthogonal Assays : Confirm inhibition via Western blot (e.g., phospho-RNA polymerase II reduction for CDK9) .
  • Meta-Analysis : Compare datasets using tools like Prism to identify outliers; consider substituent-dependent solubility issues affecting apparent potency .

Q. How can computational methods predict metabolic stability and guide lead optimization?

  • Methodological Answer :

  • In Silico ADMET : Use SwissADME to estimate CYP450 metabolism hotspots (e.g., propyl side chain oxidation).
  • Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS; prioritize analogs with t₁/₂ >60 min .
  • Prodrug Design : Mask polar groups (e.g., amine at C7 with acetyl) to improve bioavailability while retaining activity .

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